

A Technical Guide to Commercial Glycine-d2 for Research Applications

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Compound of Interest

Compound Name: (2,2-~2~H_2_)Glycine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Glycine-d2 (Glycine-2,2-d2), a stable isotope-labeled version of the amino acid glycine. It is intended to be a comprehensive resource for researchers utilizing this compound in metabolic studies, drug development, and clinical research. This document covers commercially available sources, key technical specifications, and detailed experimental protocols.

Introduction to Glycine-d2

Glycine-d2 is a non-radioactive, isotopically labeled form of glycine where two hydrogen atoms on the α -carbon are replaced with deuterium (^2H or D). This isotopic substitution results in a mass shift of +2 atomic mass units compared to unlabeled glycine, making it an invaluable tool for mass spectrometry-based research. Its primary applications include use as an internal standard for the precise quantification of endogenous glycine and as a metabolic tracer to elucidate the flux through various biochemical pathways.^{[1][2]}

Glycine itself is a fundamental amino acid involved in the synthesis of proteins, creatine, purines, and glutathione.^[2] It also functions as a neurotransmitter in the central nervous system.^[1] By tracing the metabolic fate of Glycine-d2, researchers can gain insights into one-carbon metabolism, a network crucial for nucleotide biosynthesis, methylation, and redox homeostasis, which is often dysregulated in diseases like cancer.^{[3][4][5]}

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer Glycine-d2 for research purposes. The quality, purity, and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of the intended application. Below is a summary of major commercial suppliers and their typical product specifications.

Supplier	Product Name	CAS Number	Formula	Molecular Weight	Isotopic Purity	Chemical Purity	Available Sizes
Cambridge Isotope Laboratories, Inc.	Glycine (2,2-D ₂ , 98%)	4896-75-7	H ₂ NCD ₂ COOH	77.08	98 atom % D	98%	5 g[6][7]
Sigma-Aldrich (Merck)	Glycine-2,2-d ₂	4896-75-7	H ₂ NCD ₂ CO ₂ H	77.08	98 atom % D	99% (CP)	5 g[8]
LGC Standards	Glycine-2,2-d ₂	4896-75-7	C ₂ ² H ₂ H ₃ NO ₂	77.08	98 atom % D	min 98%	1 g, 5 g[9][10]
MedchemExpress	Glycine-d ₂	4896-75-7	C ₂ H ₃ D ₂ N O ₂	77.08	99.92%	>98%	100 mg, 500 mg, 1 g[1]
Simson Pharma Limited	Glycine-d ₂	4896-75-7	C ₂ H ₃ D ₂ N O ₂	77.08	Custom Synthesis	N/A	Custom
CymitQuímica (distributor for TRC)	Glycine-d ₂	4896-75-7	C ₂ ² H ₂ H ₃ NO ₂	77.08	N/A	N/A	250 mg, 1 g[11]
InvivoChem	Glycine-d ₂ (DL-glycine-d ₂)	4896-75-7	C ₂ H ₃ D ₂ N O ₂	77.08	>98%	>98%	N/A[12]
Lumiprobe	Glycine-d ₂	4896-75-7	C ₂ H ₃ D ₂ N O ₂	77.08	D: 98+%	95+% (HPLC-MS)	100 mg[2]

Note: Data is compiled from supplier websites and is subject to change. "N/A" indicates data not readily available. Researchers should always consult the Certificate of Analysis (CoA) for lot-specific information.

Key Research Applications & Experimental Protocols

Metabolic Tracing with Stable Isotopes

Stable isotope tracing is a powerful method for understanding the dynamic rewiring of metabolic pathways in various biological contexts.^[13] Glycine-d₂ can be introduced into cell culture media or administered in vivo to trace the incorporation of its deuterated backbone into downstream metabolites.

General Protocol for Metabolic Tracing in Cell Culture using LC-MS:

This protocol is a general guideline and should be optimized for specific cell lines and experimental questions.

- Cell Culture and Labeling:
 - Culture cells to the desired confluence (typically 70-80%) in standard growth medium.
 - Prepare the labeling medium by supplementing basal medium (lacking glycine) with a known concentration of Glycine-d₂ and other necessary components (e.g., dialyzed serum).
 - Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
 - Add the Glycine-d₂ labeling medium and incubate for a time course determined by the metabolic pathway of interest (e.g., 0, 2, 8, 24 hours).^[14]
- Metabolite Extraction:
 - To quench metabolism, rapidly aspirate the labeling medium and place the culture dish on dry ice.

- Add 1 mL of ice-cold 80% methanol (LC-MS grade) per well (for a 6-well plate).
- Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[\[15\]](#)
- Vortex the tubes vigorously for 30 seconds.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[\[15\]](#)
- Carefully transfer the supernatant, containing the polar metabolites, to a new tube and store at -80°C until analysis.
- LC-MS/MS Analysis:
 - Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC), often using Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[\[14\]](#)
 - Set the mass spectrometer to detect the mass isotopologues of glycine (m/z 76.0) and its labeled form (m/z 78.0), as well as potential downstream metabolites (e.g., serine, purines).
 - The incorporation of deuterium from Glycine-d2 will result in a mass shift in downstream metabolites, which can be tracked and quantified.

Internal Standard for Glycine Quantification

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[\[16\]](#)[\[17\]](#)

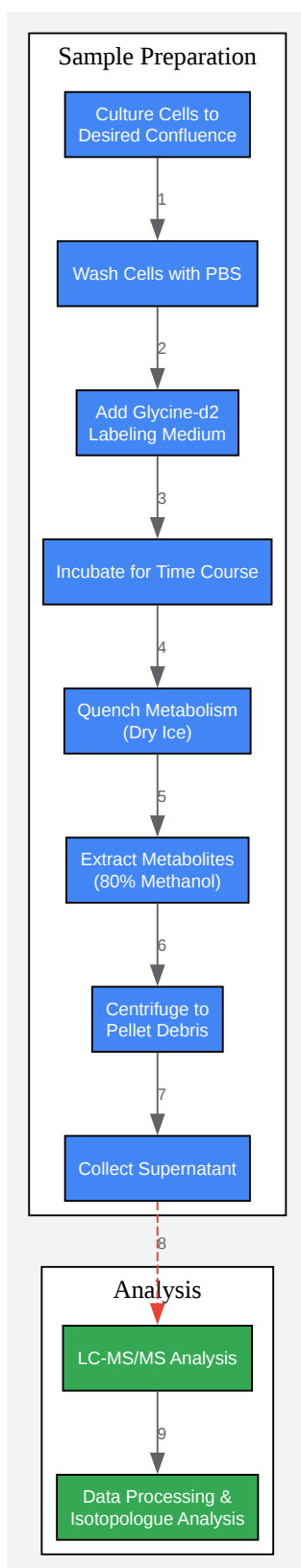
General Protocol for Glycine Quantification in Plasma:

- Preparation of Standards:
 - Prepare a stock solution of unlabeled glycine (analyte) and Glycine-d2 (internal standard, IS) in a suitable solvent (e.g., methanol/water).

- Create a calibration curve by serially diluting the analyte stock solution to a range of known concentrations.
- Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).[\[16\]](#)
- Sample Preparation (Protein Precipitation):
 - Pipette 100 μ L of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
 - Add 10 μ L of the IS working solution to each tube.
 - Add 300 μ L of ice-cold acetonitrile to precipitate proteins.[\[16\]](#)
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.[\[16\]](#)
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis and Data Processing:
 - Perform the analysis using an LC-MS/MS system in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
 - Monitor the specific mass transitions for both unlabeled glycine and Glycine-d2.
 - Quantify the analyte by calculating the peak area ratio of the analyte to the IS and plotting this against the calibration curve.[\[17\]](#)

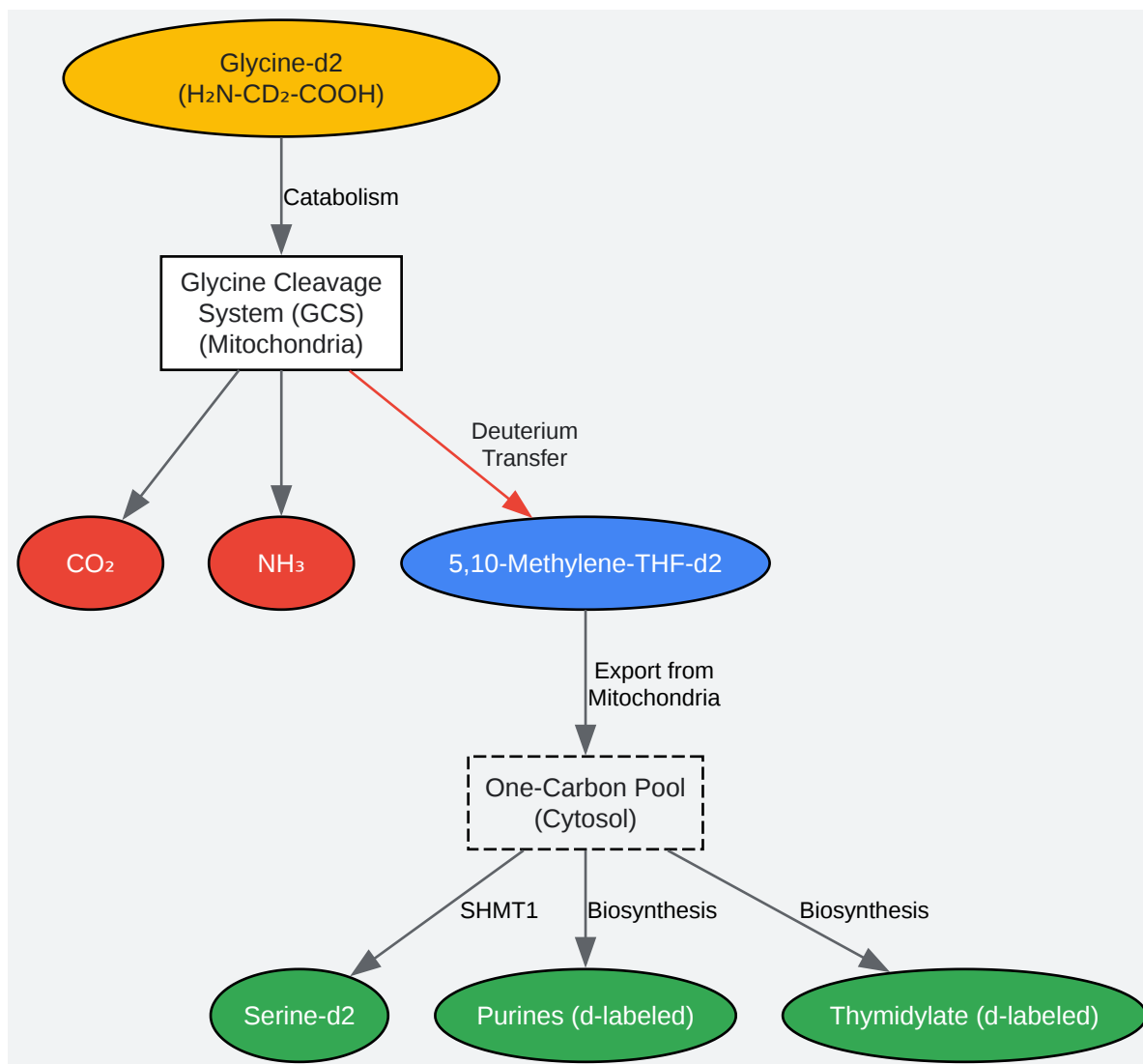
Mandatory Visualizations

The following diagrams illustrate key workflows and metabolic pathways relevant to the use of Glycine-d2.



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Caption: General experimental workflow for a metabolic tracing study using Glycine-d2.



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Caption: Metabolic fate of Glycine-d₂ via the Glycine Cleavage System (GCS).

This diagram illustrates how Glycine-d₂ is catabolized by the mitochondrial Glycine Cleavage System (GCS).^{[18][19][20]} The deuterium-labeled α-carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF-d₂. This labeled one-carbon unit can then be exported to the cytosol and incorporated into various biosynthetic pathways, including the synthesis of serine, purines, and thymidylate, allowing researchers to trace its metabolic fate.^{[3][4]}

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